1-(2-methylbenzyl)-N-(3-phenylpropyl)-4-piperidinecarboxamide
Overview
Description
1-(2-methylbenzyl)-N-(3-phenylpropyl)-4-piperidinecarboxamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in recent years. Synthetic cannabinoids are a class of chemicals that are designed to mimic the effects of natural cannabinoids found in marijuana. These chemicals are often used for recreational purposes, but they also have potential scientific research applications.
Scientific Research Applications
HIV-1 Inhibition
1-(2-methylbenzyl)-N-(3-phenylpropyl)-4-piperidinecarboxamide derivatives, like TAK-220, have been discovered as CCR5 antagonists with highly potent anti-HIV-1 activity. These compounds inhibit HIV-1 envelope-mediated membrane fusion and the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells. TAK-220, in particular, showed high metabolic stability and a good pharmacokinetic profile in monkeys, marking it as a promising clinical candidate for HIV-1 treatment (Imamura et al., 2006).
Anticonvulsant Activity
Analogs based on 2-piperidinecarboxylic acid have been synthesized and evaluated for their anticonvulsant activity. Introducing specific groups on the aromatic ring or altering the structure led to enhanced activity without increasing neurotoxicity. This research signifies the potential of piperidinecarboxamide derivatives in developing new treatments for epilepsy (Ho et al., 2001).
Polymer Science
In polymer science, this compound derivatives are used as antioxidants for polypropylene copolymers. Their performance, compared to commercial antioxidants, shows promising results in improving the thermal stability of polypropylene, highlighting their application in materials science (Desai et al., 2004).
Antimicrobial Agents
A series of 1,4-disubstituted 1,2,3-triazole derivatives bearing piperazine carboxamides have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit moderate to good activities against tested bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Jadhav et al., 2017).
σ Ligands in CNS Disorders
Sila-analogues of spiro[indane-1,4‘-piperidine] type have been synthesized and evaluated for their pharmacological properties, including their affinity for various central nervous system receptors. This research provides insights into the design of selective σ ligands that could be beneficial in treating CNS disorders (Tacke et al., 2003).
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-19-8-5-6-12-22(19)18-25-16-13-21(14-17-25)23(26)24-15-7-11-20-9-3-2-4-10-20/h2-6,8-10,12,21H,7,11,13-18H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRODWJXJAYCTBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)C(=O)NCCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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